molecular formula C16H20N4O3S2 B256166 2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE

2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B256166
M. Wt: 380.5 g/mol
InChI Key: HMIPAPXYPBVZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C16H20N4O3S2 and a molecular weight of 380.5 g/mol. This compound features a thiazole ring, a pyrimidine ring, and a carboxylate ester group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as isopropenylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Isobutyl-6-methyl-2-pyrimidinyl)sulfanilamide
  • N1-(4-Butyl-6-methyl-2-pyrimidinyl)sulfanilamide
  • N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide

Uniqueness

2-METHYLPROPYL 4-METHYL-2-{2-[(6-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H20N4O3S2/c1-9(2)6-23-15(22)14-11(4)19-16(25-14)20-12(21)7-24-13-5-10(3)17-8-18-13/h5,8-9H,6-7H2,1-4H3,(H,19,20,21)

InChI Key

HMIPAPXYPBVZIW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C

Origin of Product

United States

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